Zopiclone-d4

Description

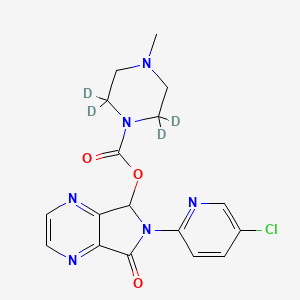

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344856 | |

| Record name | Zopiclone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435933-78-0 | |

| Record name | Zopiclone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Zopiclone D4

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

The synthesis of Zopiclone-d4 involves the introduction of deuterium atoms into the zopiclone (B121070) molecular structure. The deuteration is specifically targeted to the piperazine (B1678402) moiety of the molecule. caymanchem.comcaymanchem.com General strategies for the synthesis of deuterated compounds, particularly those containing cyclic amine structures like piperazine, can be adapted for the preparation of this compound.

Regioselective Deuteration Techniques

Regioselective deuteration is critical to ensure that the deuterium atoms are incorporated at the desired positions within the molecule, thereby maintaining its structural integrity and chemical behavior. For piperazine and similar cyclic amines, several techniques can be employed:

Reduction of Precursors with Deuterated Reagents: A common and effective method for introducing deuterium is through the reduction of suitable precursors with deuterium-donating reagents. For instance, the synthesis of deuterated piperazine-containing phenothiazines has been achieved by the reduction of amide and imide intermediates using lithium aluminum deuteride (B1239839) (LiAlD₄). usask.ca This approach could be adapted for this compound, where a precursor containing a reducible functional group on the piperazine ring is treated with a deuterated reducing agent.

Catalytic Hydrogen-Deuterium Exchange: Transition metal-catalyzed hydrogen-deuterium (H/D) exchange reactions offer another powerful tool for regioselective deuteration. For example, nanostructured iron catalysts have been shown to effectively deuterate (hetero)arenes using D₂O under hydrogen pressure. nih.gov While this is a general method for arenes, similar principles could be applied to activate specific C-H bonds in the piperazine ring of a zopiclone precursor.

Precursor Design for Deuterated Zopiclone Analogs

The synthesis of this compound necessitates the careful design and preparation of a deuterated precursor. The general synthesis of zopiclone involves the reaction of 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine. who.intgoogle.com To produce this compound, a deuterated version of the piperazine-containing reactant is required.

A plausible synthetic route would involve the initial synthesis of a deuterated N-methylpiperazine derivative. For example, starting with piperazine, a series of reactions could be employed to introduce deuterium atoms at specific positions, followed by the introduction of the methyl group and the conversion to the reactive 1-chlorocarbonyl-4-(methyl-d₃)-piperazine-dₓ intermediate. The synthesis of deuterated piperidines, which are structurally similar, has been achieved through the stepwise treatment of a tungsten-complexed pyridinium (B92312) salt with deuteride (D⁻) and deuterons (D⁺). nih.gov This highlights the possibility of building the deuterated heterocyclic ring system from simpler starting materials.

The key is to introduce the deuterium atoms into the piperazine ring before its coupling with the cyclopyrrolone core of the zopiclone molecule. This ensures that the final coupling step yields the desired this compound.

Evaluation of Deuteration Purity and Isotopic Enrichment

The utility of this compound as an internal standard is critically dependent on its isotopic purity and the degree of deuterium enrichment. Therefore, rigorous analytical evaluation is essential. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgrsc.org

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information and can confirm the specific sites of deuterium incorporation. rsc.orgrsc.org The absence or significant reduction of proton signals in the ¹H NMR spectrum at the expected positions of deuteration confirms the successful labeling. Furthermore, the isotopic effect of deuterium on the chemical shifts of adjacent ¹³C atoms can be observed in the ¹³C NMR spectrum, providing further evidence of the deuteration sites. researchgate.net Quantitative NMR (qNMR) can also be utilized to determine the content of isotopic impurities. researchgate.net

A comprehensive strategy for evaluating isotopic enrichment involves:

Full Scan MS Analysis: To identify and quantify the different isotopologues present in the sample. rsc.org

NMR Analysis: To confirm the structural integrity and the precise locations of the deuterium atoms. rsc.orgrsc.org

Calculation of Isotopic Purity: Based on the integration of isotopic ion peaks from the mass spectrum. rsc.org

The table below summarizes the key analytical techniques and their roles in evaluating this compound.

| Analytical Technique | Purpose in this compound Analysis | Key Findings from Literature |

| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic distribution and overall isotopic purity. | Can distinguish between d0, d1, d2, d3, and d4 species of Zopiclone. rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of deuteration sites and structural integrity. | ¹H NMR shows the absence of signals at deuterated positions. ¹³C NMR can show isotopic shifts. rsc.orgrsc.orgresearchgate.net |

| Quantitative NMR (qNMR) | Quantification of isotopic impurities. | Can be used to determine the content of non-deuterated or partially deuterated species. researchgate.net |

Scalability Considerations in this compound Synthesis

While the primary application of this compound is as an internal standard, which typically requires small quantities, the principles of scalable synthesis are still relevant for efficient and cost-effective production. The scalability of deuteration processes presents unique challenges, including the cost of deuterated reagents and the need for robust and reproducible reaction conditions.

Recent advancements in synthetic chemistry offer potential solutions for the scalable production of deuterated compounds:

Flow Chemistry: This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity, yield, and safety. Flow chemistry has been identified as a potential alternative to traditional batch processes for the large-scale synthesis of deuterated molecules, as it can be more efficient and minimize decomposition. ansto.gov.au

Novel Catalytic Systems: The development of highly active and selective catalysts is crucial for scalable deuteration. For example, the use of nanostructured iron catalysts for H/D exchange represents a promising approach due to the abundance and low cost of iron. Such methods have been demonstrated on a kilogram scale for the deuteration of (hetero)arenes. nih.gov

Optimization of Reaction Conditions: For any given synthetic route, careful optimization of reaction conditions is necessary to maximize the yield and isotopic purity while minimizing the formation of byproducts. This includes the choice of solvent, temperature, and catalyst loading.

Advanced Analytical Method Development and Validation Utilizing Zopiclone D4 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the gold standard for the analysis of Zopiclone (B121070) due to its high sensitivity and selectivity. ingenieria-analitica.com The use of Zopiclone-d4 as an internal standard is integral to these methodologies, ensuring precision and accuracy. nih.gov

Effective chromatographic separation is crucial for distinguishing Zopiclone and its deuterated internal standard, this compound, from other related compounds and potential matrix interferences. lcms.cz Reversed-phase chromatography is a commonly employed technique for this purpose.

Various C18 columns are utilized to achieve optimal separation. nih.gov For instance, a Poroshell EC-C18 column (50 x 2.0 mm, 5 µm) has been successfully used. nih.gov Another study employed a Waters BEH C18 column (2.1 × 100 mm, 1.7 µm) held at 40°C. oup.com The mobile phase composition is a key parameter to optimize. A common approach involves a gradient elution with a mixture of an aqueous solution, often containing a buffer like ammonium (B1175870) formate (B1220265), and an organic solvent such as acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid. nih.govoup.com For example, one method used a mobile phase of 5 mM ammonium formate and 0.1% formic acid in methanol, with a flow rate of 0.5 mL/min. nih.gov Another method utilized a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. ingenieria-analitica.com The total run time for these methods is typically short, often around 4.5 to 7.5 minutes, allowing for high-throughput analysis. nih.govoup.com

Table 1: Example Chromatographic Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Poroshell EC-C18 (50 x 2.0 mm, 5 µm) nih.gov | Waters BEH C18 (2.1 x 100 mm, 1.7 µm) oup.com |

| Mobile Phase A | 5 mM Ammonium Formate nih.gov | 0.1% Formic Acid in Water oup.com |

| Mobile Phase B | 0.1% Formic Acid in Methanol nih.gov | 0.1% Formic Acid in Acetonitrile oup.com |

| Flow Rate | 0.5 mL/min nih.gov | Not Specified |

| Column Temp. | 65°C nih.gov | 40°C oup.com |

| Injection Vol. | 5 µL nih.gov | Not Specified |

| Run Time | 6 min nih.gov | Not Specified |

For the detection of Zopiclone and this compound, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov Positive electrospray ionization (ESI+) is the typical ionization mode used. ingenieria-analitica.com

Optimization of MS parameters involves selecting appropriate precursor and product ion transitions for both the analyte (Zopiclone) and the internal standard (this compound). For Zopiclone, a common precursor ion is m/z 389.1, which fragments into product ions such as m/z 245 and m/z 217. ingenieria-analitica.com For this compound, the precursor ion is m/z 393.1, fragmenting into corresponding product ions like m/z 245 and m/z 217. ingenieria-analitica.com The collision energy and cone voltage are optimized for each transition to maximize the signal intensity. oup.com

Table 2: Example Mass Spectrometric Parameters for Zopiclone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (V) |

| Zopiclone | 389.1 | 245 | Not Specified | 16 |

| 389.1 | 217 | Not Specified | 30 | |

| This compound | 393.1 | 245 | Not Specified | Not Specified |

| 393.1 | 217 | Not Specified | Not Specified | |

| Data sourced from multiple studies, specific values may vary. ingenieria-analitica.comoup.com |

A comprehensive validation of the analytical method is essential to ensure its reliability for the quantification of Zopiclone using this compound as an internal standard. This validation typically assesses linearity, accuracy, precision, and the limits of detection and quantification.

The linearity of the method is evaluated by analyzing calibration standards at multiple concentration levels. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. nih.gov A linear regression model, often with a weighting factor like 1/x or 1/x², is applied to the data. nih.govnih.gov A correlation coefficient (R²) value of greater than 0.99 is generally considered acceptable. nih.gov The calibration range can vary depending on the specific application, with ranges such as 1–200 ng/mL in urine and 10 to 640 ng/mL in blood being reported. nih.govoup.com

Accuracy and precision are determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) in various biological matrices like whole blood and urine. nih.gov Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration, while precision is reported as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov For LC-MS/MS methods, intraday accuracy for Zopiclone in urine has been reported to be between 96.65% and 101.25%, with precision within 3.29%. nih.gov Interday accuracy ranged from 95.56% to 99.98% with a precision within 3.05%. nih.gov In whole blood, intermediate precision and accuracies (bias) have been documented as 2.4–12.9% RSD and from -5.9 to 6.8%, respectively. nih.gov

The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the lower limit of quantification (LLOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.govnih.gov For Zopiclone analysis using LC-MS/MS with this compound as an internal standard, the LOD in whole blood has been reported as 0.2 nmol/L (0.08 ng/mL). nih.gov The LLOQ in the same matrix was found to be 0.50 nmol/L (0.19 ng/mL). nih.gov In urine, the LOD for Zopiclone was 0.27 ng/mL. nih.gov

Table 3: Summary of Method Validation Parameters for Zopiclone Quantification

| Parameter | Matrix | Value |

| Linearity (R²) | Whole Blood, Urine | >0.999 nih.govnih.gov |

| Calibration Range | Urine | 1–200 ng/mL nih.gov |

| Whole Blood | 10–640 ng/mL oup.com | |

| Intraday Accuracy | Urine | 96.65% - 101.25% nih.gov |

| Interday Accuracy | Urine | 95.56% - 99.98% nih.gov |

| Intraday Precision (%RSD) | Urine | <3.29% nih.gov |

| Interday Precision (%RSD) | Urine | <3.05% nih.gov |

| Accuracy (Bias) | Whole Blood | -5.9% to 6.8% nih.gov |

| Precision (%RSD) | Whole Blood | 2.4% - 12.9% nih.gov |

| LOD | Whole Blood | 0.08 ng/mL nih.gov |

| Urine | 0.27 ng/mL nih.gov | |

| LLOQ | Whole Blood | 0.19 ng/mL nih.gov |

Method Validation Protocols for this compound Quantification

Evaluation of Matrix Effects and Their Mitigation by this compound

In bioanalytical mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects are a significant challenge. myadlm.org These effects arise from co-eluting endogenous components in a biological sample (e.g., plasma, urine) that can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. waters.comoup.com This phenomenon can compromise the accuracy and reproducibility of the method. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is the preferred strategy to compensate for these matrix effects. oup.com Because this compound shares nearly identical physicochemical properties with the non-labeled zopiclone, it experiences similar degrees of ion suppression or enhancement during analysis. oup.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix is effectively normalized. waters.com

However, a critical consideration is the potential for chromatographic separation between the analyte and its deuterated internal standard, known as the deuterium (B1214612) isotope effect. waters.com This can cause the two compounds to elute at slightly different retention times, potentially exposing them to different matrix environments and reducing the effectiveness of the compensation. waters.comoup.comnih.gov Therefore, method development must confirm the co-elution of zopiclone and this compound to ensure accurate mitigation of matrix effects.

Research has demonstrated that using this compound can effectively minimize the impact of the matrix. In a study developing a method for z-drugs in urine, the mean matrix effects when using this compound as an internal standard were found to be within acceptable limits for both LC-MS/MS and GC-MS/MS techniques, indicating that ion suppression or enhancement was successfully managed. nih.gov Another study quantifying 21 benzodiazepines and zopiclone in serum found that matrix effects ranged from -28% (suppression) to +6% (enhancement), which were considered satisfactory for a robust method. oup.com

| Analytical Technique | Biological Matrix | Observed Matrix Effect Range (%) | Reference |

|---|---|---|---|

| LC-MS/MS | Urine | 94.68 - 100.55 | nih.gov |

| GC-MS/MS | Urine | 91.98 - 98.05 | nih.gov |

| UPLC-MS-MS | Serum | -28 to +6 | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

While LC-MS/MS is often preferred for zopiclone analysis, GC-MS/MS remains a powerful and widely used technique in forensic and clinical toxicology. cerilliant.comnih.gov The use of this compound as an internal standard is equally critical in GC-MS/MS applications to ensure accurate quantification. cerilliant.com

One of the primary challenges in analyzing compounds like zopiclone by GC-MS is their limited volatility and thermal stability. nih.gov Direct injection of these compounds can lead to poor peak shape, thermal degradation, and low sensitivity. Derivatization is a chemical modification process used to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. ingenieria-analitica.com

For zopiclone and, by extension, this compound, the most common derivatization strategy is silylation. This process involves replacing active hydrogen atoms (e.g., in hydroxyl or amine groups) with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. oup.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. oup.comresearchgate.net The resulting derivatives are more volatile and produce characteristic mass spectra, improving chromatographic performance and detection. oup.com

| Derivatization Technique | Common Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Silylation (TMS) | BSTFA + 1% TMCS | Increases volatility and thermal stability by replacing active protons with a trimethylsilyl group. | oup.comresearchgate.net |

| Silylation (TBDMS) | MTBSTFA | Forms more stable derivatives compared to TMS, reducing sensitivity to moisture. | oup.com |

| Propylation/Propionylation | Propyliodide / Propionic anhydride | Alternative derivatization for specific benzodiazepines and their metabolites. | oup.com |

Zopiclone is extensively metabolized in the body, and it is also known to be unstable in biological samples, particularly under certain storage conditions. diva-portal.orgdiva-portal.org The main metabolites include N-desmethylzopiclone and zopiclone N-oxide. diva-portal.orgresearchgate.net A crucial degradation product is 2-amino-5-chloropyridine (B124133) (ACP), the presence of which can indicate the breakdown of zopiclone post-collection. diva-portal.orgdiva-portal.orgnih.gov Therefore, a robust analytical method must be able to separate and quantify not only the parent drug but also its key metabolites and degradants.

Optimization of GC-MS/MS parameters is essential to achieve the required sensitivity and selectivity for these compounds. This involves careful selection of the GC column, temperature programming, injector settings, and mass spectrometer conditions (e.g., multiple reaction monitoring - MRM - transitions). mdpi.com The use of this compound allows for reliable quantification even if degradation occurs, provided the degradation product (ACP) is also monitored, as mathematical models can be used to estimate the original zopiclone concentration. diva-portal.orgdiva-portal.org

| Parameter | Optimized Setting | Reference |

|---|---|---|

| GC Column | HP-5MS UI (15 m x 0.25 mm, 0.25 µm) | nih.gov |

| Injection Mode | Splitless (2.0 µL) | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Carrier Gas | Helium (1.0 mL/min) | nih.gov |

| Oven Temperature Program | Initial 50°C, ramped to 220-300°C | nih.govmdpi.com |

| Ion Source Temperature | 230 °C | nih.gov |

| Ionization Mode | Electron Ionization (EI) | oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Derivatization Strategies for this compound in GC-MS Analysis

Role of this compound in Bioanalytical Method Transferability and Robustness

The ultimate goal of method development and validation is to create a procedure that is both robust and transferable. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, while transferability refers to the ability to reproduce the method successfully in different laboratories. uantwerpen.be

The use of this compound as an internal standard is fundamental to achieving both of these qualities. By compensating for a wide range of potential variations—including inconsistencies in sample preparation, fluctuations in instrument performance, and differing matrix effects between patient samples—this compound ensures the reliability and consistency of the results. oup.comscispace.com

When a method is transferred between laboratories, potential differences in instrumentation, reagents, and environmental conditions can affect analytical outcomes. Because this compound closely mimics the behavior of zopiclone throughout the entire analytical process, it provides a constant internal reference that corrects for these inter-laboratory variations. uantwerpen.be This ensures that the quantitative results are comparable and reliable, regardless of where the analysis is performed, making this compound an indispensable tool for robust and transferable bioanalytical methods.

Mechanistic Investigations of Zopiclone Metabolism Using Deuterated Analogs Non Human and in Vitro Systems

Identification and Characterization of Zopiclone-d4 Metabolites

The initial step in understanding the impact of deuteration on Zopiclone's metabolism involves the identification and characterization of its metabolites. This is primarily achieved through in vitro systems that mimic the metabolic environment of the liver.

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, S9 Fractions)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the hepatic clearance of a compound. These assays typically utilize liver microsomes or S9 fractions, which contain a rich complement of drug-metabolizing enzymes. e-lactancia.orgnih.gov For Zopiclone (B121070), it is well-established that it is extensively metabolized in the liver, with only about 4-5% of the drug excreted unchanged in the urine. e-lactancia.orgnih.gov The primary enzymes responsible for its biotransformation are Cytochrome P450 (CYP) 3A4 and, to a lesser extent, CYP2C8. e-lactancia.orgnih.gov

While specific comparative data for this compound metabolic stability is not extensively available in public literature, the principles of such studies are well-defined. In a typical assay, both Zopiclone and this compound would be incubated with human liver microsomes or S9 fractions in the presence of necessary cofactors like NADPH. nih.gov The disappearance of the parent compound over time is monitored to determine its intrinsic clearance (CLint) and half-life (t½).

Table 1: Hypothetical Comparative in Vitro Metabolic Stability of Zopiclone and this compound in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Zopiclone | Data not available | Data not available |

| This compound | Data not available | Data not available |

The rationale for using this compound, in which four hydrogen atoms in the piperazine (B1678402) ring are replaced with deuterium (B1214612), is to probe the metabolic "soft spots" of the molecule. caymanchem.com If the deuterated positions are involved in a rate-limiting metabolic step, a slower rate of metabolism for this compound would be expected.

Metabolite Profiling and Structural Elucidation Using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is an indispensable tool for identifying and structurally elucidating drug metabolites. nih.govresearchgate.net For Zopiclone, the two major metabolites identified in humans are N-desmethylzopiclone and Zopiclone N-oxide. nih.govsanofi.com

In a comparative study, samples from the in vitro stability assays of both Zopiclone and this compound would be analyzed by LC-HRMS. The high mass accuracy of the instrument allows for the determination of the elemental composition of the metabolites. By comparing the metabolite profiles, researchers can identify any new or altered metabolic pathways resulting from deuteration. This compound is frequently used as an internal standard in such analytical methods due to its similar chromatographic behavior and distinct mass. caymanchem.com

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are used to elucidate the structure of the metabolites. For this compound, the four-dalton mass shift would be a key signature in identifying its corresponding metabolites.

Table 2: Known Metabolites of Zopiclone

| Metabolite | Chemical Name | Metabolic Pathway |

| N-desmethylzopiclone | 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | N-demethylation |

| Zopiclone N-oxide | 4-methyl-1-piperazinecarboxylic acid 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl ester 4-oxide | N-oxidation |

Assessment of Kinetic Isotope Effects (KIE) on Zopiclone Biotransformation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond, as the C-D bond is stronger and requires more energy to break. nih.gov

Deuterium Substitution Effects on Cytochrome P450-Mediated Metabolism

The metabolism of Zopiclone is primarily mediated by CYP3A4 and CYP2C8. e-lactancia.orgnih.gov These enzymes catalyze the N-demethylation and N-oxidation of Zopiclone. If the cleavage of a C-H bond at the deuterated position is a rate-limiting step in either of these transformations, a significant KIE would be observed. This would manifest as a slower rate of metabolite formation for this compound compared to Zopiclone.

Studies on other drugs have shown that deuteration can slow down CYP-mediated metabolism, leading to a longer half-life and altered pharmacokinetic profile. researchgate.net For this compound, the deuteration is on the piperazine ring, which is a site of metabolic activity. Therefore, it is plausible that deuteration at this position could influence the rate of metabolism by CYP3A4 and CYP2C8.

Influence of Deuteration on Other Enzymatic Pathways

While CYP enzymes are the primary drivers of Zopiclone metabolism, other enzymatic pathways could potentially be involved. The S9 fraction, containing both microsomal and cytosolic enzymes, can be used to investigate a broader range of metabolic reactions. nih.gov By comparing the metabolism of Zopiclone and this compound in S9 fractions, researchers could determine if deuteration shunts the metabolism towards other enzymatic pathways, such as those mediated by flavin-containing monooxygenases (FMOs) or other oxidoreductases. However, for Zopiclone, non-CYP mediated pathways are not considered major routes of elimination.

Comparative Metabolic Pathway Analysis of Zopiclone and this compound in Animal Models

In vivo studies in animal models are essential to confirm and expand upon the findings from in vitro assays. Pharmacokinetic studies of Zopiclone have been conducted in various species, including rats and dogs, revealing species-specific differences in metabolism. nih.govnih.govsmw.ch For instance, decarboxylation is a major metabolic route in rats and dogs, while N-demethylation and N-oxidation are more prominent in humans. nih.gov

A comparative study in an appropriate animal model, such as the rat, would involve administering both Zopiclone and this compound and analyzing plasma, urine, and feces for the parent compounds and their metabolites over time. This would provide a comprehensive picture of how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of Zopiclone in vivo.

Table 3: Hypothetical Comparative Pharmacokinetic Parameters of Zopiclone and this compound in Rats

| Parameter | Zopiclone | This compound |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng*h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | Data not available |

| Major Metabolites | Data not available | Data not available |

Excretion Profiles of this compound and its Metabolites in Non-Human Species

Research in animal models, including rats and dogs, demonstrates that Zopiclone is subject to extensive metabolism, with only a small fraction of the administered dose being excreted as the unchanged drug. karger.comhres.canih.govnih.gov The primary routes of elimination for Zopiclone and its metabolites are through urine and feces. hres.cahres.cakarger.com

Studies using ¹⁴C-Zopiclone have shown that over a period of five days, more than 90% of the administered dose is excreted, with approximately 75% being eliminated in the urine and about 16% in the feces. hres.cahres.ca This indicates that renal excretion is the predominant pathway for the elimination of Zopiclone and its metabolites.

The major metabolic pathways for Zopiclone include N-demethylation, N-oxidation, and oxidative decarboxylation. karger.comnih.govnih.gov The principal metabolites found in urine are the N-oxide and N-desmethyl derivatives. hres.cae-lactancia.org In rats and dogs, oxidative decarboxylation is a major metabolic route, accounting for more than 50% of the dose. karger.comnih.govnih.gov The resulting metabolites from this pathway are partly eliminated via the lungs as carbon dioxide. hres.cahres.cahres.ca

The amount of unchanged Zopiclone excreted in the urine is minimal, typically around 4% to 5% of the administered dose. hres.ca The major metabolites excreted in the urine are the N-oxide derivative (approximately 12%) and the N-desmethyl metabolite (approximately 16%). hres.cae-lactancia.org

Detailed Research Findings

Studies in rats and dogs administered with ¹⁴C-labeled Zopiclone have provided quantitative data on the excretion of the compound and its metabolites. These investigations have revealed species-specific differences in metabolism and excretion. For instance, decarboxylation is a more significant metabolic pathway in rats and dogs compared to humans. karger.comnih.govnih.gov

The data from these non-human studies are crucial for understanding the disposition of Zopiclone and, by extension, this compound. The following tables summarize the excretion data for Zopiclone and its metabolites in non-human species based on available research.

Table 1: Total Excretion of ¹⁴C-Zopiclone in Non-Human Species (as % of Administered Dose)

| Species | Route of Excretion | Percentage of Dose Excreted | Time Frame | Citation |

| General (Animal) | Urine | ~75% | 5 days | hres.ca, hres.ca |

| General (Animal) | Feces | ~16% | 5 days | hres.ca, hres.ca |

| General (Animal) | Total | >90% | 5 days | hres.ca, hres.ca |

Table 2: Urinary Excretion of Zopiclone and its Major Metabolites in Non-Human Species (as % of Administered Dose)

| Compound | Percentage of Dose in Urine | Citation |

| Unchanged Zopiclone | ~4-5% | hres.ca |

| N-oxide derivative | ~12% | hres.ca, e-lactancia.org |

| N-desmethyl metabolite | ~16% | hres.ca, e-lactancia.org |

Table 3: Major Metabolic Pathways of Zopiclone in Non-Human Species

| Metabolic Pathway | Affected Portion of Dose (in Rats and Dogs) | Citation |

| Oxidative Decarboxylation | >50% | karger.com, nih.gov, nih.gov |

Pharmacokinetic Research of Zopiclone D4 in Non Human Biological Systems

Absorption, Distribution, and Elimination Kinetics in Animal Models

While direct and extensive studies on the pharmacokinetics of Zopiclone-d4 in animal models are not widely available in published literature, the pharmacokinetic profile of its non-deuterated parent compound, zopiclone (B121070), has been characterized in various species. This information provides a crucial baseline for understanding the potential effects of deuteration.

Zopiclone is generally rapidly absorbed and distributed in animal models. medsafe.govt.nz In rats, autoradiographic studies have demonstrated rapid distribution into the blood, with peak tissue levels occurring at 0.5 hours in organs such as the liver, small intestines, stomach, kidneys, and adrenals. medsafe.govt.nz After 24 hours, the total residual radioactivity in the body of the rat was found to be 8%. medsafe.govt.nz

The elimination of zopiclone is primarily through hepatic metabolism. medicines.org.uk In animals, zopiclone has not been observed to induce hepatic microsomal enzymes. e-lactancia.orghres.cahres.ca

For the parent compound zopiclone, the volume of distribution (Vd) and clearance rates have been determined in various species, although specific values for this compound are not readily found in literature. The volume of distribution for zopiclone is relatively large, indicating extensive tissue distribution. medicines.org.ukhres.cahres.ca For instance, in humans, the apparent volume of distribution has been reported to be between 91.8 and 104.6 liters. hres.cahres.cahres.ca

Clearance of zopiclone is mainly metabolic. medicines.org.ukhres.cahpra.ie The low renal clearance of unchanged zopiclone compared to its plasma clearance indicates that the liver is the primary site of elimination. medicines.org.ukhres.cahpra.ie

Table 1: Pharmacokinetic Parameters of Zopiclone in Animal Models

| Species | Parameter | Value | Reference |

|---|---|---|---|

| Rat | Peak Tissue Levels | 0.5 hours (liver, small intestines, stomach, kidneys, adrenals) | medsafe.govt.nz |

| Rat | Residual Radioactivity (24h) | 8% | medsafe.govt.nz |

| Animal Models (General) | Metabolites | N-oxide (pharmacologically active), N-desmethyl (pharmacologically inactive) | medicines.org.uk |

This table summarizes key pharmacokinetic findings for the non-deuterated compound, zopiclone, in animal models based on available literature.

Specific tissue distribution studies for this compound are not extensively documented. However, based on studies with the parent compound, it is anticipated that this compound would also be rapidly and widely distributed to various tissues. smw.ch Autoradiographic studies in rats with radiolabeled zopiclone showed significant accumulation in the liver, small intestines, stomach, kidneys, and adrenals. medsafe.govt.nz In animal experiments, the highest accumulation of zopiclone was observed in muscle, lung, liver, fat tissue, and kidney. smw.ch Given the physicochemical similarities between zopiclone and this compound, a comparable pattern of tissue distribution is expected.

Characterization of Distribution Volume and Clearance Rates

Modeling and Simulation of this compound Pharmacokinetics

Pharmacokinetic modeling for zopiclone has been described using a linear one-compartment open model in some human studies. nih.gov While specific modeling and simulation studies for this compound are not prevalent, computational approaches are increasingly used to predict the effects of deuteration. informaticsjournals.co.in These models can help in estimating how the substitution of hydrogen with deuterium (B1214612) might alter metabolic pathways and, consequently, the pharmacokinetic profile. informaticsjournals.co.inresearchgate.net Such simulations would typically incorporate the known metabolic pathways of zopiclone and the kinetic isotope effect of deuterium to predict changes in clearance and half-life.

Influence of Deuteration on Non-Human Pharmacokinetic Parameters

The primary rationale for deuterating a drug molecule is to alter its pharmacokinetic properties, often by slowing down its metabolism. informaticsjournals.co.inresearchgate.netinformaticsjournals.co.indovepress.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.ininformaticsjournals.co.in This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes, which are involved in the metabolism of many drugs, including zopiclone. dovepress.comtandfonline.com

Zopiclone is extensively metabolized in humans, primarily by CYP3A4 and to a lesser extent by CYP2C8, to form its major metabolites, N-oxide zopiclone and N-desmethyl zopiclone. medicines.org.ukhres.cahpra.ie By strategically replacing hydrogen atoms at the sites of metabolic attack with deuterium, the rate of metabolism of this compound could be reduced.

This reduction in metabolic rate, known as the deuterium kinetic isotope effect (DKIE), could lead to several changes in the pharmacokinetic parameters of this compound compared to zopiclone in non-human models:

Increased Biological Half-Life: A slower rate of metabolism would likely result in a prolonged elimination half-life. informaticsjournals.co.ininformaticsjournals.co.in

Increased Plasma Concentrations: Reduced clearance can lead to higher plasma concentrations of the parent drug. informaticsjournals.co.in

Altered Metabolite Profile: Deuteration may lead to a decrease in the formation of certain metabolites. dovepress.com

It is important to note that the effects of deuteration are not always predictable and can sometimes lead to "metabolic switching," where the metabolic burden shifts to other parts of the molecule. scispace.com Therefore, empirical studies in animal models are essential to fully characterize the pharmacokinetics of this compound.

Degradation Pathways and Stability Profiling of Zopiclone and the Role of Zopiclone D4

Hydrolytic Degradation Kinetics and Product Identification

Zopiclone (B121070) undergoes hydrolysis, particularly under basic conditions, leading to the opening of its ring structure. researchgate.net The primary and most well-documented hydrolytic degradation product is 2-amino-5-chloropyridine (B124133) (ACP). diva-portal.orgresearchgate.netnih.govcapes.gov.br The rate of this degradation is significantly influenced by pH and temperature, with increased rates observed at higher pH and temperatures. researchgate.netoup.com

Forced degradation studies on the related compound eszopiclone (B1671324), the (S)-enantiomer of zopiclone, have shown significant degradation under both acidic and basic conditions. ajpsonline.comoup.com Refluxing with 0.1M hydrochloric acid or 0.1M sodium hydroxide (B78521) at 80°C resulted in approximately 25-30% degradation. ajpsonline.com In acidic conditions, eszopiclone was found to degrade into 2-amino-5-chloropyridine. oup.com The hydrolysis of zopiclone in aqueous media is a primary reason for its instability in biological samples. researchgate.net

| Condition | Degradation Products Identified | Study Notes |

| Acid Hydrolysis (0.1M HCl, 80°C) | 2-amino-5-chloropyridine (Impurity D) | Significant degradation observed. ajpsonline.comoup.com |

| Base Hydrolysis (0.1M NaOH, 80°C) | Degradation products with Rf values of 0.33 and 0.70 (HPTLC) | Around 25-30% degradation of the drug. ajpsonline.com |

| Neutral Hydrolysis (Water) | 2-amino-5-chloropyridine | Rate increases with temperature. researchgate.netrsc.org |

Photolytic Degradation Mechanisms and Products

Exposure to light can induce the degradation of zopiclone. ajpsonline.com Photostability studies are a key component of stress testing as per International Conference on Harmonization (ICH) guidelines. akjournals.com While some studies on eszopiclone suggest it is relatively stable under photolytic conditions oup.com, other research indicates that photolysis can lead to the formation of degradation products. The light can initiate and promote an oxidative breakdown of the drug. akjournals.com For the related drug zolpidem, photolytic degradation resulted in the formation of products such as zolpacid, oxozolpidem, zolpaldehyde, and zolpyridine. akjournals.com

Oxidative Degradation Studies and Related Impurities

Zopiclone and its enantiomer eszopiclone are susceptible to oxidative degradation. ajpsonline.comoup.com Studies have shown that exposure to hydrogen peroxide (H2O2) leads to significant degradation. ajpsonline.com In one study, eszopiclone was found to be highly unstable in the presence of 3% hydrogen peroxide, with about 80% degradation after 6 hours at room temperature. ajpsonline.com The main metabolic pathways for zopiclone in the body include oxidation to form zopiclone N-oxide. diva-portal.orgwho.int Forced degradation studies have identified several impurities resulting from oxidative stress. researchgate.net

| Stress Condition | Degradation Level | Key Findings |

| 3% Hydrogen Peroxide (Room Temp, 30 min) | ~25% degradation | Eszopiclone is highly unstable under oxidative conditions. ajpsonline.com |

| 3% Hydrogen Peroxide (Room Temp, 6 hours) | ~80% degradation | Demonstrates significant susceptibility to oxidation. ajpsonline.com |

Utility of Zopiclone-d4 as a Reference for Quantifying Zopiclone Degradation Products

This compound is a deuterated form of zopiclone, where four hydrogen atoms have been replaced by deuterium (B1214612). caymanchem.com This isotopic labeling makes it an ideal internal standard for quantitative analysis of zopiclone and its metabolites or degradation products using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). diva-portal.orgcaymanchem.comoup.comuakron.edu

The key advantages of using this compound as an internal standard are:

Similar Chemical and Physical Properties: It behaves almost identically to the non-labeled zopiclone during sample preparation, extraction, and chromatographic separation.

Different Mass-to-Charge Ratio (m/z): Its higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise and accurate quantification. uakron.edu

Compensation for Matrix Effects: It helps to correct for variations in analytical response caused by the sample matrix, which is particularly important when analyzing complex biological samples like blood or urine. diva-portal.orgoup.com

In stability and degradation studies, this compound is added to samples at a known concentration at the beginning of the analytical process. oup.com By comparing the detector response of the target analyte (e.g., zopiclone or its degradation product ACP) to the response of this compound, researchers can accurately calculate the concentration of the analyte, even if some of the material is lost during sample processing. diva-portal.org

Environmental Factors Influencing Zopiclone Stability in Research Samples

The stability of zopiclone in research samples is significantly affected by several environmental factors. researchgate.net

Temperature: Temperature is a critical factor. researchgate.netresearchgate.net Zopiclone degrades rapidly at room temperature (20°C) and even at refrigerated temperatures (4-5°C). diva-portal.orgnih.gov Studies have shown stability for only one day at 20°C and for about one week at 4°C in whole blood. diva-portal.orgnih.gov The most effective storage condition for preserving zopiclone in biological samples is frozen at -20°C, where it can remain stable for at least three months. diva-portal.orgnih.govnih.gov

pH: The pH of the matrix plays a crucial role, especially in aqueous samples like urine. oup.com Zopiclone degradation via hydrolysis to ACP is accelerated at a basic pH. researchgate.netoup.com In urine samples, an increase in pH, which can occur during storage, leads to the degradation of zopiclone and its primary metabolites, N-desmethylzopiclone (NDZOP) and zopiclone N-oxide (ZOPNO), into ACP. oup.comoup.com

Light: As mentioned in the photolytic degradation section, exposure to light can contribute to the breakdown of the compound. researchgate.net

Matrix Type: The stability of zopiclone can differ depending on the biological matrix. For instance, storing samples as dried blood spots (DBS) has been shown to increase the stability of zopiclone compared to liquid whole blood, as the removal of water slows down hydrolysis. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Zopiclone D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it plays a critical role in verifying the successful and specific incorporation of deuterium in Zopiclone-d4.

In the ¹H-NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions are expected to be absent or significantly reduced in intensity. cerilliant.com Specifically, the deuterium atoms in commercially available this compound are typically located on the piperazine (B1678402) ring. caymanchem.com Therefore, the proton signals for the methylene (B1212753) groups of the piperazine ring would be missing in the ¹H-NMR spectrum of this compound when compared to the spectrum of unlabeled Zopiclone (B121070). cerilliant.com Analysis of a research-grade sample of this compound confirmed that the signals at the sites of deuteration were absent, indicating clean deuteration. cerilliant.com Any residual signals can provide information about the isotopic purity of the compound.

In the ¹³C-NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to carbon-deuterium coupling, and their chemical shifts may be slightly altered compared to the unlabeled compound. The signals for the deuterated carbons in this compound have been observed to collapse into small multiplets, which is a clear indicator of deuteration at those positions. cerilliant.com

A certificate of analysis for a this compound reference material confirmed that the ¹H-NMR and ¹³C-NMR spectra were consistent with the proposed structure, with the absence of proton signals and the collapse of carbon signals at the deuteration sites. cerilliant.com

While ¹H-NMR and ¹³C-NMR provide indirect evidence of deuteration, Deuterium NMR (²H-NMR) directly observes the deuterium nuclei. A ²H-NMR spectrum of this compound would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing definitive proof of their location on the piperazine ring. The integration of these signals can be used to determine the isotopic enrichment at each labeled site. The isotopic purity of this compound is a critical parameter, especially when used as an internal standard. Manufacturers often provide this information, with typical purities being high (e.g., ≥98%). caymanchem.comshoko-sc.co.jp One analysis reported an isotopic purity of under 0.5% d0, indicating a very low level of the unlabeled compound. cerilliant.com

Proton-NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion.

The theoretical exact mass of this compound (C₁₇H₁₃D₄ClN₆O₃) is 392.1488 g/mol . HRMS analysis of a this compound sample using positive electrospray ionization (ESI+) found the sodium adduct [M+Na]⁺ at m/z 415.1190. cerilliant.com This experimental value is in very close agreement with the calculated m/z of 415.1194 for C₁₇H₁₃D₄ClN₆NaO₃, with a deviation of only 0.9 ppm, which is well within the accepted limits for confirming the elemental composition. cerilliant.com The absence of a significant signal for the unlabeled (d0) material in the mass spectrum further confirms the high isotopic purity. cerilliant.com

| Ion | Calculated m/z | Found m/z | Deviation (ppm) |

| [M+Na]⁺ | 415.1194 | 415.1190 | 0.9 |

| Data from a certificate of analysis for this compound. cerilliant.com |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of Zopiclone and its analogs. While specific fragmentation studies for this compound are not extensively published, the fragmentation of unlabeled Zopiclone has been investigated. nih.govresearchgate.net These studies provide a basis for predicting the fragmentation of this compound.

In positive ion mode ESI-MS/MS, Zopiclone undergoes characteristic fragmentation. The deuteration on the piperazine ring of this compound would lead to a corresponding mass shift in the fragment ions containing this moiety. For instance, a common fragment of Zopiclone involves the piperazine ring. In this compound, this fragment would be 4 daltons heavier than the corresponding fragment from unlabeled Zopiclone. A study using a triple quadrupole mass spectrometer monitored the transition of m/z 393.1 → 245.1 for this compound, indicating the precursor ion and a major fragment ion. amazonaws.com

The fragmentation pathways of Zopiclone have been elucidated using a combination of experimental data and quantum chemical calculations. nih.gov These studies have identified multiple reaction pathways and the structures of the resulting fragment ions. nih.govresearchgate.net The fragmentation is influenced by the site of protonation, leading to different product ions. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The substitution of hydrogen with deuterium in this compound will cause a noticeable shift in the vibrational frequencies of the bonds involving deuterium.

Specifically, the C-D stretching and bending vibrations will appear at lower wavenumbers compared to the corresponding C-H vibrations in unlabeled Zopiclone due to the heavier mass of deuterium. This isotopic shift provides another method for confirming the deuteration of the molecule. While detailed IR and Raman spectra specifically for this compound are not widely published in peer-reviewed literature, certificates of analysis for reference standards confirm that the IR spectrum is consistent with the proposed structure. bioszeparacio.hu Studies on unlabeled Zopiclone have characterized its vibrational spectra, which can serve as a reference for interpreting the spectrum of the deuterated analog. researchgate.net For instance, the IR spectrum of Zopiclone shows characteristic peaks for its functional groups, and these would be preserved in this compound, with the addition of peaks corresponding to the C-D bonds. researchgate.net

Computational and Theoretical Chemistry Studies of Zopiclone D4

Molecular Modeling and Quantum Chemical Calculations for Structure and Reactivity

Molecular modeling and quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and electronic properties of molecules like Zopiclone-d4. These methods allow for the investigation of molecular geometries, charge distributions, and reaction pathways at an atomic level.

Research Findings: Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the most stable conformations (protomers) of Zopiclone (B121070). researchgate.net For the parent compound, Zopiclone, calculations have identified multiple potential protonation sites, with their relative energies calculated to understand which forms are most likely to exist under specific conditions. researchgate.net For instance, methods like PBEh-3c DFT have been used to calculate the relative energies of different protomer structures. researchgate.net

The reactivity of Zopiclone, particularly its fragmentation patterns in mass spectrometry, has been investigated using a combination of quantum chemical calculations and molecular dynamics simulations, a methodology known as Quantum Chemical Mass Spectrometry (QCxMS). researchgate.net These studies use semi-empirical methods like GFNn-xTB to simulate collision-induced dissociation (CID) and predict fragmentation pathways, which can then be compared to experimental data. researchgate.net

Table 1: Computational Methods in this compound Analysis

| Computational Method | Application | Key Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Structure optimization, energy calculations, electronic properties. | Predicts stable conformations and protomers; calculates vibrational frequencies altered by deuterium (B1214612) substitution. researchgate.net |

| Quantum Chemical Mass Spectrometry (QCxMS) | Simulation of mass spectrometry fragmentation. | Elucidates fragmentation pathways, explaining the mass shifts observed in MS/MS spectra due to deuterium labels. researchgate.net |

| Semi-empirical Methods (e.g., GFNn-xTB) | Fast calculation of potential energy surfaces for large molecules. | Enables efficient simulation of fragmentation dynamics for comparison with experimental mass spectra. researchgate.net |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting various spectroscopic properties, providing a theoretical counterpart to experimental measurements. For this compound, this is particularly useful for mass spectrometry and vibrational (infrared) spectroscopy.

Research Findings: The primary application of this compound is as an internal standard in mass spectrometry. caymanchem.comcerilliant.com Computational simulations, specifically QCxMS, can generate de novo fragment spectra. researchgate.net By simulating the fragmentation of both Zopiclone and this compound, researchers can predict the mass shifts for specific fragments. The deuterium atoms on the piperazine (B1678402) ring lead to a predictable increase in the mass-to-charge ratio (m/z) of any fragment containing this ring, confirming the identity of the compound in a complex matrix.

Computational methods can also predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. While the effect of deuterium substitution on ¹H NMR is obvious (disappearance of signals), its effect on ¹³C NMR is more subtle, causing minor shifts. The most significant spectroscopic change outside of mass spectrometry is in the IR spectrum. The C-D bond has a lower vibrational frequency (stretching and bending) than the C-H bond due to the heavier mass of deuterium. DFT calculations can accurately predict these shifts in the vibrational spectrum, which can be used to confirm the location of the deuterium labels on the molecule. Machine learning approaches, combined with low-cost DFT methods, are also emerging as a way to predict absorption spectra and other spectroscopic properties with high accuracy. arxiv.org

Table 2: Predicted Spectroscopic Data Comparison

| Spectroscopic Technique | Zopiclone | This compound (Predicted Effect) |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 388.8. nih.gov | Molecular Ion (M+) at m/z ~392.8. caymanchem.com Fragments containing the piperazine ring are shifted by +4 Da. |

| Infrared (IR) Spectroscopy | C-H stretching frequencies (~2800-3000 cm⁻¹). | C-D stretching frequencies appear at lower wavenumbers (~2100-2200 cm⁻¹). |

| ¹H NMR Spectroscopy | Signals corresponding to piperazine ring protons are present. nih.gov | Absence of signals for the four protons on the piperazine ring. |

In Silico Analysis of Metabolic Transformations and Kinetic Isotope Effects

In silico tools are used to predict the metabolic fate of drug compounds, simulating reactions such as oxidation, reduction, and conjugation. frontiersin.orgnih.gov For this compound, these predictions are crucial for understanding the impact of deuteration on its metabolic stability.

Research Findings: The primary metabolism of Zopiclone occurs in the liver, mediated mainly by CYP3A4 and CYP2E1 enzymes. wikipedia.org The main metabolic pathways are N-demethylation to the inactive N-desmethylzopiclone (NDZOP) and N-oxidation to the weakly active Zopiclone-N-oxide (ZOPNO). wikipedia.orgdiva-portal.org Various in silico software tools like BioTransformer and Meteor can predict these Phase I and Phase II metabolic transformations. frontiersin.org

The deuteration in this compound is located on the carbons of the piperazine ring adjacent to the nitrogen atom that is demethylated. caymanchem.comcaymanchem.com This specific placement is designed to elicit a kinetic isotope effect (KIE). The C-D bond is stronger and requires more energy to break than a C-H bond. Cleavage of a C-H bond is often the rate-limiting step in metabolic reactions catalyzed by cytochrome P450 enzymes. By replacing hydrogen with deuterium at or near the site of metabolic attack, the rate of metabolism can be significantly slowed. researchgate.netnih.gov

In silico analysis can model this effect. By calculating the activation energies for the hydrogen abstraction step from both Zopiclone and this compound, computational models can quantify the expected magnitude of the KIE. This would predict that this compound undergoes N-demethylation at a slower rate than its non-deuterated counterpart. This increased metabolic stability is a key reason why deuterated compounds are developed as therapeutic drugs, as it can lead to a longer half-life and improved pharmacokinetic profile. researchgate.net In the context of this compound as an analytical standard, understanding the KIE is important to ensure that its degradation profile does not significantly diverge from the analyte's during sample preparation and analysis. otsuka.co.jp

Table 3: Predicted Metabolic Pathways and Isotope Effects

| Metabolic Pathway | Key Metabolite | Predicted Impact of Deuteration (KIE) |

|---|---|---|

| N-demethylation | N-desmethylzopiclone (NDZOP) | Significant. Deuteration on adjacent carbons is expected to slow this reaction, increasing metabolic stability. researchgate.netnih.gov |

| N-oxidation | Zopiclone-N-oxide (ZOPNO) | Minimal to None. This reaction occurs at a different site (the pyridinyl nitrogen), so no direct KIE is expected. wikipedia.orgdiva-portal.org |

| Oxidative Decarboxylation | Inactive metabolites | Minimal to None. This pathway does not involve the deuterated positions. wikipedia.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, allowing for the study of its conformational flexibility and its interactions with biological targets such as receptors or enzymes. nih.gov

Research Findings: Zopiclone exerts its therapeutic effects by acting as a positive allosteric modulator at the GABA-A receptor, binding to a site that is distinct from the classical benzodiazepine (B76468) binding site. wikipedia.orgnih.gov MD simulations can be used to model the binding of this compound to the GABA-A receptor. These simulations can reveal the key amino acid residues involved in the binding interaction, the stability of the drug-receptor complex, and the conformational changes that occur upon binding. rsc.orgresearchgate.net

For this compound, the deuteration is not expected to significantly alter the binding affinity or the primary binding mode compared to Zopiclone, as these interactions are governed by electronic and steric factors (e.g., hydrogen bonds, hydrophobic interactions) rather than nuclear mass. nih.gov However, MD simulations can be used to perform conformational analysis, exploring the range of shapes the molecule can adopt in solution or within a binding pocket. rsc.org This analysis, often visualized through metrics like Root Mean Square Deviation (RMSD) and Radius of Gyration, confirms that the deuterated and non-deuterated forms explore similar conformational landscapes. The primary value of MD simulations for this compound lies in confirming that its behavior as a ligand is virtually identical to that of Zopiclone, validating its use as a surrogate in binding assays or as a stable internal standard in quantitative studies.

Strategic Applications of Zopiclone D4 As an Isotopic Standard in Research

Enhancement of Analytical Accuracy and Precision in Quantitative Assays

The primary application of Zopiclone-d4 is as an internal standard in quantitative assays, particularly those employing mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). bertin-bioreagent.comcaymanchem.comsigmaaldrich.com The nearly identical chemical and physical properties of this compound to the parent compound, zopiclone (B121070), allow it to co-elute and ionize similarly during analysis. However, its increased mass, due to the four deuterium (B1214612) atoms, allows it to be distinguished by the mass spectrometer. caymanchem.com

This co-analysis is fundamental to improving the accuracy and precision of quantification. By adding a known concentration of this compound to a sample, any variations that occur during sample preparation, injection, and ionization will affect both the analyte (zopiclone) and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out most sources of analytical error. This isotope dilution method is considered a gold standard in quantitative analysis.

Research studies have consistently demonstrated the effectiveness of using deuterated internal standards like this compound. For instance, in the development of a method to simultaneously detect z-drugs in urine, this compound was used as an internal standard to ensure the specificity and accuracy of the LC-MS/MS analysis. nih.gov The method showed high specificity with no interfering peaks from endogenous substances at the retention times of both zopiclone and this compound. nih.gov Similarly, a method for quantifying 54 benzodiazepines and Z-drugs in plasma also utilized this compound for accurate measurement. uantwerpen.be

Table 1: Analytical Techniques Utilizing this compound

| Analytical Technique | Application | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of zopiclone | bertin-bioreagent.comcaymanchem.commedline.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of zopiclone | bertin-bioreagent.comcaymanchem.comsigmaaldrich.commedline.com |

Compensation for Matrix Effects and Sample Preparation Variability

Biological matrices such as blood, urine, and tissue are inherently complex and can significantly interfere with the analytical signal of a target compound. diva-portal.orgoup.com This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification. This compound is instrumental in compensating for these matrix effects. Because it behaves almost identically to zopiclone within the biological matrix, any signal suppression or enhancement experienced by the analyte will also be experienced by the deuterated standard. researchgate.net

Furthermore, variability during the multi-step process of sample preparation, including extraction, evaporation, and reconstitution, can introduce significant errors. The use of this compound helps to correct for these variations. For example, a study on the enantiomeric analysis of zopiclone in serum using supercritical fluid chromatography-tandem mass spectrometry highlighted that the use of deuterated internal standards minimized the influence of matrix effects on the method's performance. researchgate.net Another study involving the analysis of sedative hypnotics in various toxicological matrices noted that this compound was used to account for variability. oup.com

A method for detecting 40 benzodiazepines and z-drugs in blood and urine also employed this compound as an internal standard, where it was noted that matrix effects of over 25% did not negatively impact the validation data due to the use of the internal standard. uakron.edu

Utility in High-Throughput Screening and Research Sample Analysis

In research and clinical settings, particularly in areas like toxicology and drug metabolism studies, a large number of samples often need to be analyzed efficiently. High-throughput screening (HTS) methods are employed for this purpose. The use of this compound is highly advantageous in HTS assays. Its ability to correct for analytical variability across a large batch of samples ensures that the data generated is reliable and comparable.

A "dilute-and-shoot" LC-MS/MS assay for the simultaneous quantitation of 78 drugs and metabolites in urine, a typical high-throughput approach, included this compound as an internal standard. semanticscholar.org This underscores its importance in methods designed for rapid and large-scale analysis. The robustness that this compound imparts to the analytical method is crucial for making accurate assessments in forensic toxicology, clinical research, and pharmaceutical development. sigmaaldrich.commedline.com For instance, a validated method for the quantitation of benzodiazepines and z-drugs in biological samples for casework utilized this compound to ensure reliable results. ingenieria-analitica.com

Table 2: Research Applications of this compound

| Research Area | Specific Application | Reference |

|---|---|---|

| Forensic Toxicology | Detection and quantification of zopiclone in impaired driving and drug-facilitated crime cases. | caymanchem.comdiva-portal.orguakron.edu |

| Clinical Toxicology | Urine drug testing and monitoring. | sigmaaldrich.comnih.govmedline.com |

| Pharmacokinetic Studies | Investigating the absorption, distribution, metabolism, and excretion of zopiclone. | researchgate.net |

Future Research Directions and Emerging Methodologies for Deuterated Analogs in Chemical and Biological Sciences

Exploration of Novel Synthetic Routes for Advanced Deuterated Zopiclone (B121070) Analogs

The synthesis of deuterated molecules is a cornerstone of their application. While Zopiclone-d4, with deuterium (B1214612) on the piperazine (B1678402) ring, is commercially available, future research necessitates the development of more complex, selectively deuterated analogs to probe specific metabolic pathways or enhance pharmacodynamic properties. caymanchem.com Traditional methods often involve multi-step syntheses starting from labeled precursors, but emerging technologies promise more efficient and selective deuteration. researchgate.net

Future synthetic exploration for advanced zopiclone analogs will likely focus on late-stage deuteration, where deuterium is introduced into a complex molecule in the final steps of a synthesis. This approach is more efficient and allows for the creation of a variety of analogs from a common precursor. Key emerging methodologies include:

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. ansto.gov.aunih.gov This technology is particularly suited for catalytic hydrogen-deuterium (H-D) exchange reactions using D₂O as a safe and inexpensive deuterium source. ansto.gov.autn-sanso.co.jp For zopiclone, a flow chemistry setup could enable the selective deuteration of specific aromatic or aliphatic C-H bonds by passing the molecule over a heated catalyst bed, a process that is often difficult to control in traditional batch reactors. ansto.gov.autn-sanso.co.jp This could lead to the synthesis of zopiclone analogs deuterated on the pyridine (B92270) or pyrrolopyrazine ring systems.

Photocatalysis and Electrocatalysis: Visible-light photocatalysis has emerged as a mild and selective method for C-H deuteration. researchgate.net Similarly, electrochemical methods can drive deuteration reactions, often using D₂O as the deuterium source, avoiding harsh reagents. acs.org These techniques could be applied to zopiclone to install deuterium at positions that are unreactive under conventional thermal conditions, providing access to a new chemical space of deuterated analogs.

Advanced Catalysis: The development of novel transition-metal catalysts, for instance, based on iridium or ruthenium, has enabled highly selective H-D exchange reactions on complex heterocyclic molecules. researchgate.netacs.org Research into catalysts that can selectively deuterate specific positions on the zopiclone scaffold, such as the metabolically susceptible N-demethylation site or sites of aromatic oxidation, would be a significant advancement. researchgate.netanu.edu.au

These advanced synthetic methods will be crucial for creating a library of deuterated zopiclone analogs, each designed to answer specific biological questions or to possess optimized therapeutic properties.

Application of this compound in Advanced Omics Technologies

"Omics" technologies, such as metabolomics and proteomics, generate vast datasets to understand biological systems on a global scale. In these fields, accurate quantification is paramount, and stable isotope-labeled internal standards are the gold standard for achieving this. acs.orgnih.gov While this compound is currently used for therapeutic drug monitoring (TDM) of its parent compound, its application is poised to expand within the context of large-scale omics studies. cerilliant.com

Quantitative Metabolomics: Targeted metabolomics aims to quantify a specific set of metabolites. Future studies investigating the metabolic network surrounding zopiclone's pathways could use this compound as an internal standard to ensure accurate quantification of the parent drug while simultaneously measuring dozens of related endogenous metabolites. nih.gov The use of isotopically labeled standards is critical to correct for variations in sample extraction and matrix effects, which is a significant challenge in complex biological samples. nih.govmdpi.com

Pharmacometabolomics: This field links metabolic profiles to drug response and toxicity. A future research direction would involve administering zopiclone to a patient cohort and using this compound as an internal standard in the subsequent LC-MS analysis of their metabolic profiles. By ensuring the accurate quantification of zopiclone exposure, researchers can more reliably correlate individual metabolic signatures with drug efficacy or adverse effects, paving the way for personalized medicine.

Lipidomics and Proteomics: While less direct, the principles remain. For instance, in studies examining the effect of zopiclone on lipid metabolism or protein expression, this compound would serve as an essential quality control, ensuring that the observed changes are correlated with an accurately measured drug concentration. As multi-omics studies become more common, the inclusion of such robust internal standards will be indispensable for data integration and interpretation. acs.org

The table below illustrates the potential application of this compound in a hypothetical targeted pharmacometabolomics study.

| Analyte Category | Example Compound | Role of this compound | Analytical Platform |

| Drug | Zopiclone | Internal Standard for Absolute Quantification | LC-MS/MS |

| Primary Metabolite | Zopiclone-N-oxide | Ensures Accurate Parent Drug Measurement | LC-MS/MS |

| Secondary Metabolite | N-desmethylzopiclone | Ensures Accurate Parent Drug Measurement | LC-MS/MS |

| Endogenous Metabolite | Tryptophan | Anchor Point for Relative Quantification | LC-MS/MS |

| Endogenous Metabolite | Kynurenine | Anchor Point for Relative Quantification | LC-MS/MS |

This interactive table demonstrates how this compound underpins the quantitative accuracy required in advanced omics research.

Development of Miniaturized and Automated Analytical Platforms Using this compound as Internal Standard

The future of therapeutic drug monitoring and clinical diagnostics lies in the development of rapid, point-of-care analytical devices. hilarispublisher.com These platforms are increasingly based on mass spectrometry coupled with miniaturized and automated sample introduction systems, where internal standards are critical for reliable quantification. acs.orgthno.org

High-Throughput Screening (HTS): In drug discovery and toxicology, HTS platforms are used to analyze thousands of samples rapidly. Methods like Acoustic Ejection Mass Spectrometry (AEMS) can analyze a sample in under a second. sciex.com In such systems, a deuterated internal standard like this compound is added to every sample to correct for instrument variability and matrix effects, ensuring that the high speed does not compromise data quality. nih.govacs.org

Miniaturized Sample Preparation: Techniques like dried blood spot (DBS) and solid-phase microextraction (SPME) are revolutionizing sample collection and preparation by reducing sample volume and simplifying workflows. thno.orgmdpi.com These methods are often coupled directly with LC-MS. For instance, a DBS sample containing zopiclone can be analyzed using an automated system where this compound is added during the extraction step to provide accurate quantification from just a few microliters of blood. researchgate.net

Integrated Microfluidic Devices: The ultimate goal is a "sample-to-answer" device. Research is ongoing into microfluidic chips that integrate sample preparation, separation, and ionization for MS analysis. hilarispublisher.com In a future clinical setting, a drop of blood could be applied to a cartridge containing this compound. The chip would automatically perform the extraction and analysis, providing a precise zopiclone concentration to a clinician in minutes. This would allow for real-time dose adjustments, a key component of personalized medicine. hilarispublisher.comacs.org

The table below outlines the role of this compound in various emerging analytical platforms.

| Platform | Key Feature | Role of this compound | Future Application |

| Acoustic Ejection MS | Ultra-high speed (1 sample/sec) | Corrects for sample-to-sample variability | Rapid library screening |

| Dried Blood Spot (DBS)-MS | Minimal sample volume, remote collection | Enables accurate quantification from spots | Point-of-care TDM |

| Microfluidic LC-MS Chip | Fully automated "sample-to-answer" | Integrated into cartridge for absolute quantification | Bedside patient monitoring |

| MSI-CE-MS | Multiplexed high-throughput analysis | Co-migration for unambiguous identification | Forensic and clinical screening |

This interactive table highlights the integral role of this compound in enabling the next generation of automated and miniaturized analytical systems.

Mechanistic Studies on Deuterium Effects Beyond Metabolism

The primary rationale for using deuterium in drug design has been the kinetic isotope effect (KIE), where replacing a hydrogen with a deuterium at a site of metabolism can slow down bond cleavage, thereby improving a drug's pharmacokinetic profile. nih.govjuniperpublishers.com However, a growing body of evidence suggests that deuterium can exert subtle but significant effects beyond metabolism, opening up new avenues for research. nih.govwikipedia.org